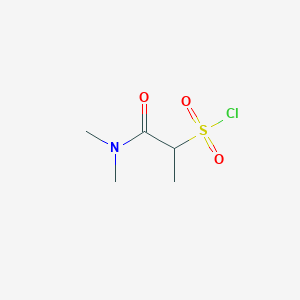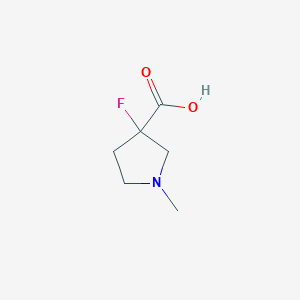
3-Fluoro-1-methylpyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
3-Fluoro-1-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C6H10FNO2 and a molecular weight of 147.15 . It is a derivative of 1-Methylpyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid consists of a five-membered pyrrolidine ring with a fluorine atom and a carboxylic acid group attached . The presence of the fluorine atom and the carboxylic acid group can significantly influence the chemical properties of the compound .Physical And Chemical Properties Analysis
3-Fluoro-1-methylpyrrolidine-3-carboxylic acid has a molecular weight of 147.15 . Unfortunately, specific information about its physical and chemical properties, such as boiling point and storage conditions, was not available in the search results.Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
4-Fluoropyrrolidine derivatives, which are structurally related to 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid, have been utilized significantly in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, a critical intermediate for medicinal applications, demonstrates the chemical versatility and utility of this class of compounds. The synthesis process involves double fluorination and conversion to various useful intermediates, highlighting the compound's importance in medicinal chemistry and drug design (Singh & Umemoto, 2011).
Antitumor Agents
Derivatives of naphthyridine-3-carboxylic acids, which are structurally related to 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid, have been investigated for their antitumor properties. In particular, aminopyrrolidine derivatives at the C-7 position of the naphthyridine structure have demonstrated significant effectiveness, with certain derivatives showing comparable activity to established antitumor agents like etoposide. This indicates the potential utility of structurally related compounds, including 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid, in the development of new antitumor agents (Tomita et al., 2002), (Tomita et al., 2002), (Tsuzuki et al., 2004), (Tsuzuki et al., 2004).
Histamine H3 Receptor Antagonists
3-Fluoro-1-methylpyrrolidine-3-carboxylic acid and its derivatives have been investigated in the design and synthesis of novel series of histamine H3 receptor antagonists. These compounds exhibit good H3 receptor affinity, selectivity, and desirable pharmacokinetic profiles, highlighting their potential in therapeutic applications, particularly in addressing disorders related to the central nervous system (Gao et al., 2015).
Fluorinating Agent in Organic Synthesis
Compounds related to 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid have been employed as fluorinating agents in organic synthesis. For example, BF3·Et2O has been utilized as an efficient fluorinating agent in the aminofluorination of homoallylic amines, yielding 3-fluoropyrrolidines, a reaction that underlines the broader utility of fluorinated compounds in chemical synthesis (Cui et al., 2014).
Absolute Configuration and Stereochemistry Determination
The absolute configuration and stereochemistry of compounds structurally similar to 3-Fluoro-1-methylpyrrolidine-3-carboxylic acid have been determined using methods such as vibrational circular dichroism. This underlines the compound's utility in sophisticated chemical analysis and the determination of stereochemical configurations, which are crucial in the development of pharmaceutical compounds (Procopiou et al., 2016).
Propriétés
IUPAC Name |
3-fluoro-1-methylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-8-3-2-6(7,4-8)5(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHVYINZHLJYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-methylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



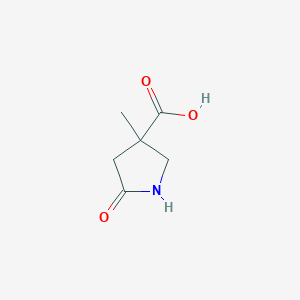
![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1446565.png)
![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)
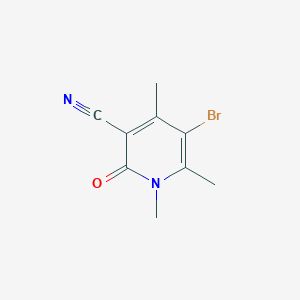
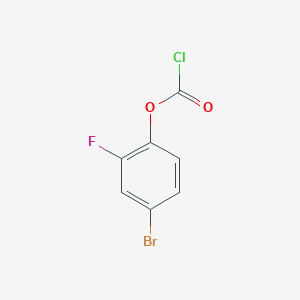

![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)
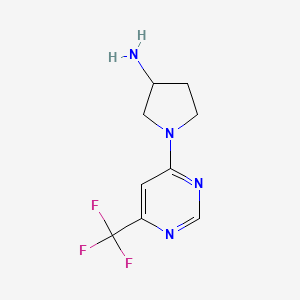
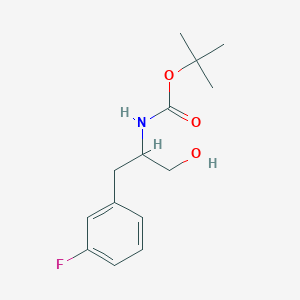
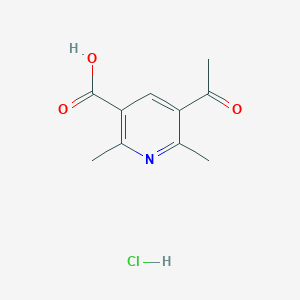
![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)
